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Compound of Interest

Compound Name: Octyl glucose neopentyl glycol

Cat. No.: B8127816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to OGNG Detergent
n-Octyl-β-D-glucoside neopentyl glycol (OGNG) is a non-ionic detergent designed for the

solubilization and stabilization of membrane proteins. As an analog of n-Octyl-β-D-

glucopyranoside (OG), OGNG features a branched alkyl chain, a structural modification that

can enhance the stability of certain membrane proteins, making it a valuable tool for structural

and functional studies. Its properties, particularly its critical micelle concentration (CMC) and

tendency to form small protein-detergent complexes, make it a detergent of interest for

researchers working with challenging membrane proteins such as G protein-coupled receptors

(GPCRs) and ion channels.

Physicochemical Properties of OGNG
Understanding the physicochemical properties of a detergent is crucial for optimizing

experimental conditions. Key properties of OGNG are summarized in the table below, with

comparative data for the related detergent, n-Octyl-β-D-glucopyranoside (OG).
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Property
OGNG (Octyl Glucose
Neopentyl Glycol)

OG (n-Octyl-β-D-
glucopyranoside)

Critical Micelle Concentration

(CMC)
~1.02 mM 20-25 mM[1][2]

Aggregation Number Data not readily available 27-100[1]

Micelle Molecular Weight Data not readily available ~8,000 - 29,000 Da[1]

Detergent Class Non-ionic Non-ionic

Note: The CMC is the concentration at which detergent monomers begin to form micelles.

Working concentrations for membrane protein solubilization are typically at or above the CMC.

Applications of OGNG in Membrane Protein
Research
OGNG has been utilized in the study of various membrane proteins, where it has shown utility

in improving protein stability and facilitating structural determination.

G Protein-Coupled Receptors (GPCRs): While some studies suggest that OGNG's shorter

alkyl chain may offer limited efficacy for highly aggregation-prone GPCRs compared to

detergents like Lauryl Maltose Neopentyl Glycol (LMNG), it has been successfully used. For

instance, OGNG was the preferred detergent for the crystallization of a GPCR-G protein

complex due to its ability to form small micelles and stabilize the complex.

Ion Channels and Transporters: The smaller protein-detergent complexes formed with

OGNG can be advantageous for the structural analysis of ion channels and transporters by

X-ray crystallography and cryo-electron microscopy.

Experimental Protocols
The following are generalized protocols for the solubilization, purification, and reconstitution of

membrane proteins using OGNG. It is important to note that optimal conditions (e.g., detergent

concentration, incubation times, temperature) are protein-dependent and should be determined

empirically.
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Protocol 1: Solubilization of Membrane Proteins from
Cell Membranes
This protocol outlines the initial extraction of a target membrane protein from the cell

membrane.

Workflow for Membrane Protein Solubilization

Start: Cell Pellet Cell Lysis
(e.g., sonication, French press)

Ultracentrifugation
(separate membrane fraction) Resuspend Membrane Pellet Add OGNG

(above CMC, e.g., 1-2% w/v)
Incubate

(e.g., 1-2 hours, 4°C)
Clarification

(remove insoluble material)
Collect Supernatant
(solubilized protein) Proceed to Purification

Click to download full resolution via product page

Caption: Workflow for membrane protein solubilization using OGNG.

Materials:

Cell pellet expressing the target membrane protein

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

Solubilization Buffer (Lysis Buffer containing a working concentration of OGNG, e.g., 1-2%

w/v)

Procedure:

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an

appropriate method (e.g., sonication, high-pressure homogenization, or French press).

Membrane Isolation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at

4°C to pellet the cell membranes.

Solubilization: Discard the supernatant. Resuspend the membrane pellet in ice-cold

Solubilization Buffer containing OGNG. The final protein concentration should typically be in

the range of 5-10 mg/mL.
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Incubation: Gently mix the suspension (e.g., using a rotator) for 1-2 hours at 4°C to allow the

detergent to solubilize the membrane proteins.

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to

pellet any insoluble material.

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized

membrane protein in OGNG micelles. This sample is now ready for purification.

Protocol 2: Purification of a His-tagged Membrane
Protein using Immobilized Metal Affinity
Chromatography (IMAC)
This protocol describes the purification of a solubilized membrane protein with a polyhistidine

tag.

Workflow for IMAC Purification

Start: Solubilized Protein Bind to Ni-NTA Resin Wash with Buffer
(containing OGNG and low imidazole)

Elute with High Imidazole
(containing OGNG) Collect Elution Fractions Purified Protein

Click to download full resolution via product page

Caption: Workflow for IMAC purification of a His-tagged membrane protein.

Materials:

Solubilized membrane protein in OGNG

IMAC Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20-40 mM imidazole, and

OGNG at or above its CMC)

IMAC Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole,

and OGNG at or above its CMC)

Ni-NTA affinity resin
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Procedure:

Binding: Incubate the solubilized protein supernatant with equilibrated Ni-NTA resin for 1-2

hours at 4°C with gentle agitation.

Washing: Load the resin into a chromatography column and wash with 10-20 column

volumes of IMAC Wash Buffer to remove non-specifically bound proteins.

Elution: Elute the bound protein with IMAC Elution Buffer.

Fraction Collection: Collect the elution fractions and analyze them by SDS-PAGE to identify

fractions containing the purified protein.

Protocol 3: Reconstitution of Purified Membrane Protein
into Liposomes
This protocol describes the incorporation of the purified membrane protein into a lipid bilayer,

forming proteoliposomes.

Workflow for Liposome Reconstitution

Start: Purified Protein
in OGNG

Mix with Destabilized
Liposomes Incubate Detergent Removal

(e.g., Bio-Beads, dialysis)
Formation of

Proteoliposomes Functional/Structural Studies

Click to download full resolution via product page

Caption: Workflow for reconstituting a membrane protein into liposomes.

Materials:

Purified membrane protein in Elution Buffer with OGNG

Pre-formed liposomes (e.g., composed of E. coli polar lipids or a defined lipid mixture)

Detergent removal system (e.g., Bio-Beads SM-2)
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Reconstitution Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

Liposome Preparation: Prepare unilamellar liposomes by sonication or extrusion.

Destabilization: Add a small amount of OGNG to the liposomes to partially destabilize them.

Mixing: Mix the purified protein with the destabilized liposomes at a desired protein-to-lipid

ratio.

Incubation: Incubate the mixture for 30-60 minutes at room temperature.

Detergent Removal: Remove the detergent by adding adsorbent beads (e.g., Bio-Beads)

and incubating for several hours to overnight at 4°C. This allows for the spontaneous

insertion of the membrane protein into the lipid bilayer as the detergent is removed.

Proteoliposome Collection: Carefully remove the solution containing the proteoliposomes,

leaving the beads behind. The proteoliposomes are now ready for functional assays or

further analysis.

Signaling Pathway Visualization
To illustrate the context in which a membrane protein stabilized by OGNG might function, the

following diagram depicts a simplified G Protein-Coupled Receptor (GPCR) signaling cascade.

While not specific to a protein exclusively stabilized by OGNG, it represents a common

pathway for this class of receptors.

Simplified GPCR Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8127816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

GPCR

G Protein (αβγ)

Activation

Effector
(e.g., Adenylyl Cyclase)

Activation

Ligand

Binding

Second Messenger
(e.g., cAMP)

Production

Downstream Kinase
(e.g., PKA)

Activation

Cellular Response

Phosphorylation
of targets

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8127816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8127816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A simplified diagram of a G Protein-Coupled Receptor (GPCR) signaling pathway.[3]

[4][5][6][7][8][9][10][11][12][13][14][15]

This application note provides a foundational guide for utilizing OGNG detergent in membrane

protein research. Researchers are encouraged to adapt and optimize these protocols to suit

their specific protein of interest and downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Stabilizing
Membrane Proteins with OGNG Detergent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8127816#ogng-detergent-concentration-for-
stabilizing-membrane-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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